N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound notable for its complex molecular structure and potential biological activities. It features an oxalamide functional group, which is derived from oxalic acid, alongside a dimethylamino group and a 1-methylindolin-5-yl moiety. The compound's molecular formula is C23H30N4O2, with a molecular weight of approximately 394.52 g/mol. It has garnered attention in medicinal chemistry for its potential applications in neuropharmacology, particularly as a lead compound targeting neurokinin receptors, which play roles in pain modulation and mood regulation.
The information regarding this compound has been compiled from various reputable sources, including chemical databases and research articles that focus on its synthesis, properties, and biological activities. Key references include PubChem and BenchChem, which provide detailed chemical data and structural information .
This compound falls under the category of oxalamides, which are characterized by the presence of an oxalamide functional group. Oxalamides are known for their diverse biological activities, making them significant in pharmaceutical research. The specific structural features of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide contribute to its classification as a potential neuropharmacological agent.
The synthesis of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multi-step organic reactions. A common synthetic pathway includes:
Each step requires careful control of reaction conditions (temperature, pH, solvent choice) to ensure high yields and purity of the desired compound.
The molecular structure of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide can be represented using various notations:
CC(C1=CC=C(C=C1)N(CC2=CC3=C(C=C2)N(CC3)C)C(=O)NCC(C)(C)C(=O))C
UCTNLSCDKDWKSA-UHFFFAOYSA-N
The structure features multiple functional groups that contribute to its reactivity and biological activity. The presence of both nitrogen-containing groups (dimethylamino and oxalamide) suggests potential interactions with various biological targets .
The reactivity profile of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is influenced by its functional groups:
These reactions are crucial for understanding how this compound might interact within biological systems and how it can be modified for enhanced activity or specificity.
The mechanism of action for N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide primarily involves its interaction with neurokinin receptors. Preliminary studies suggest that:
Research into this mechanism is ongoing, with techniques such as surface plasmon resonance being employed to elucidate binding interactions and affinities.
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide has several potential applications in scientific research:
The unique combination of structural elements may allow researchers to explore new therapeutic avenues for conditions that involve dysregulation of neurokinin signaling pathways.
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 76663-30-4
CAS No.: 77466-09-2